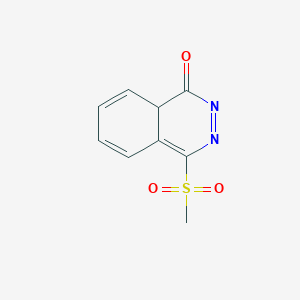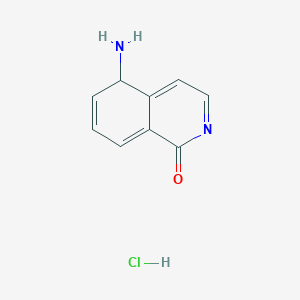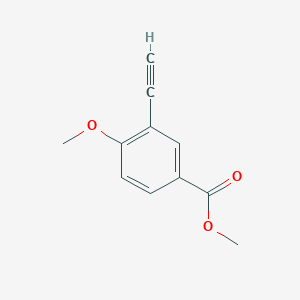
Methyl 3-ethynyl-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethynyl-4-methoxybenzoate is an organic compound with the molecular formula C11H10O3. It is a derivative of benzoic acid, featuring an ethynyl group at the 3-position and a methoxy group at the 4-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethynyl-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-ethynyl-4-methoxybenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically requires refluxing the reactants in methanol with a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the synthesis of methyl benzoates, including this compound, often employs solid acid catalysts like zirconium or titanium-based catalysts. These catalysts offer the advantage of being reusable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethynyl-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Methyl 3-ethynyl-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of methyl 3-ethynyl-4-methoxybenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Similar in structure but lacks the ethynyl group.
Methyl 3-hydroxy-4-methoxybenzoate: Contains a hydroxy group instead of an ethynyl group.
Methyl 3-ethoxy-4-methoxybenzoate: Features an ethoxy group instead of an ethynyl group.
Uniqueness
Methyl 3-ethynyl-4-methoxybenzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. This structural feature makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1197357-92-8 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 3-ethynyl-4-methoxybenzoate |
InChI |
InChI=1S/C11H10O3/c1-4-8-7-9(11(12)14-3)5-6-10(8)13-2/h1,5-7H,2-3H3 |
InChI Key |
GAGKPNGQRGLZHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


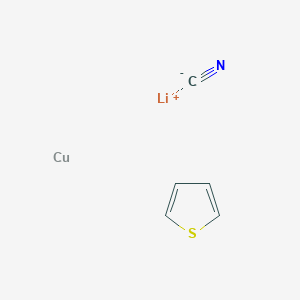
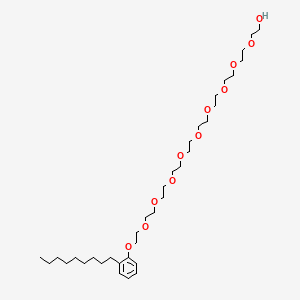
![6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12330802.png)
![(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B12330812.png)
![Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester](/img/structure/B12330817.png)
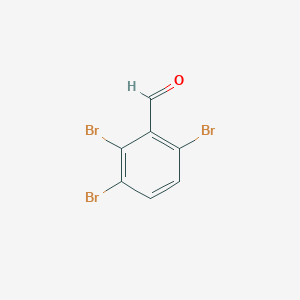
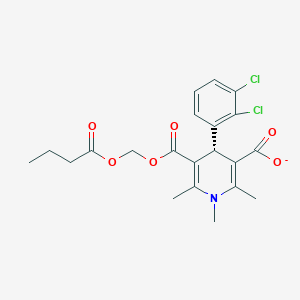
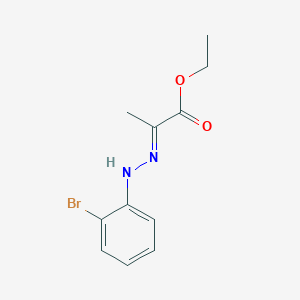
![5H-Dibenzo[b,d]silole, 4-chloro-5,5-diphenyl-](/img/structure/B12330846.png)
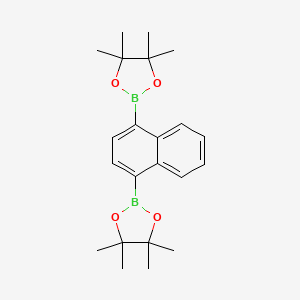
![1H-Pyrrole-2-carboxylic acid, 5-[1-dimethylamino)ethyl]-](/img/structure/B12330855.png)
